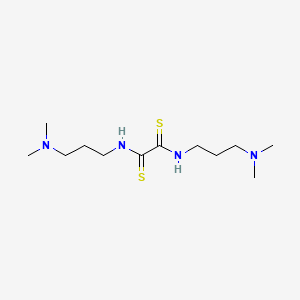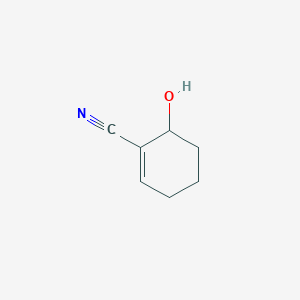![molecular formula C20H28O3 B12004017 (16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B12004017.png)
(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- “(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol” is a complex organic compound with a fused polycyclic structure.
- It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and contains two fused rings: a phenanthrene ring and a cyclopentane ring.
- The compound’s systematic name indicates its stereochemistry (16S) and the presence of a methoxy group at position 3 and hydroxyl groups at positions 16 and 17.
Vorbereitungsmethoden
Synthetic Routes: One synthetic route involves the palladium-catalyzed annulation between 4,5-dibromo-9-fluorenone and internal alkynes.
Reaction Conditions: The reaction tolerates various substituents on the alkynes and provides moderate yields.
Industrial Production: Industrial-scale production methods are not widely documented, but research continues to explore efficient and scalable routes.
Analyse Chemischer Reaktionen
Reactivity: Phenanthrenone derivatives exhibit extended conjugation, planarity, and tunable energy gaps due to their fluorenone and phenanthrene backbones.
Common Reagents: Specific reagents for this compound are not well-established, but typical reactions include oxidation, reduction, and substitution.
Wissenschaftliche Forschungsanwendungen
Chemistry: Phenanthrenone derivatives serve as electron-deficient π-building blocks for developing novel polycyclic aromatic hydrocarbons.
Wirkmechanismus
- The exact mechanism by which phenanthrenone exerts its effects remains an active area of study. It likely involves interactions with cellular targets and pathways, but detailed information is scarce.
Vergleich Mit ähnlichen Verbindungen
- Phenanthrenone’s uniqueness lies in its combination of fluorenone and phenanthrene features. Similar compounds include other PAHs like anthracene, fluorene, and naphthalene.
Eigenschaften
Molekularformel |
C20H28O3 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
(16S)-3-methoxy-13,16-dimethyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C20H28O3/c1-19-9-8-15-14-7-5-13(23-3)10-12(14)4-6-16(15)17(19)11-20(2,22)18(19)21/h5,7,10,15-18,21-22H,4,6,8-9,11H2,1-3H3/t15?,16?,17?,18?,19?,20-/m0/s1 |
InChI-Schlüssel |
OOVXZFCPCSVSEM-BROHZWGRSA-N |
Isomerische SMILES |
C[C@@]1(CC2C3CCC4=C(C3CCC2(C1O)C)C=CC(=C4)OC)O |
Kanonische SMILES |
CC12CCC3C(C1CC(C2O)(C)O)CCC4=C3C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[(5-Chlorothiophen-2-yl)methyl]pyridin-2-amine](/img/structure/B12003947.png)
![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12003950.png)
![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]dodecanamide](/img/structure/B12003963.png)
![N-[(E)-phenylmethylidene]-N-{4-[(4-{[(E)-phenylmethylidene]amino}phenyl)sulfanyl]phenyl}amine](/img/structure/B12003965.png)

acetonitrile](/img/structure/B12003980.png)
![3-(4-biphenylyl)-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B12003984.png)

![5-(4-methylphenyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004007.png)

![4-chloro-N-[1-(2,4-dimethoxyphenyl)ethyl]-3-sulfamoylbenzamide](/img/structure/B12004023.png)

![4-{[(E)-(3-bromo-4-methoxyphenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12004034.png)

